5-(4-Aminophenyl)pyrimidin-4-ol

Anticancer Cytostatic activity Structure–Activity Relationship

5-(4-Aminophenyl)pyrimidin-4-ol is a heterocyclic small molecule (C₁₀H₉N₃O, MW 187.20 g/mol) featuring a pyrimidin-4-ol core with a 4-aminophenyl substituent at the 5-position. This compound belongs to the broader class of 5-arylpyrimidine derivatives, which are established pharmacophores in medicinal chemistry—particularly as kinase inhibitor scaffolds and caspase-dependent apoptosis inducers.

Molecular Formula C10H9N3O
Molecular Weight 187.20 g/mol
Cat. No. B13064111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Aminophenyl)pyrimidin-4-ol
Molecular FormulaC10H9N3O
Molecular Weight187.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=CNC2=O)N
InChIInChI=1S/C10H9N3O/c11-8-3-1-7(2-4-8)9-5-12-6-13-10(9)14/h1-6H,11H2,(H,12,13,14)
InChIKeyFVOZEFKPIZPYII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Aminophenyl)pyrimidin-4-ol (CAS 77654-69-4): Aminopyrimidine Scaffold for Kinase-Targeted and Apoptosis-Inducing Research


5-(4-Aminophenyl)pyrimidin-4-ol is a heterocyclic small molecule (C₁₀H₉N₃O, MW 187.20 g/mol) featuring a pyrimidin-4-ol core with a 4-aminophenyl substituent at the 5-position . This compound belongs to the broader class of 5-arylpyrimidine derivatives, which are established pharmacophores in medicinal chemistry—particularly as kinase inhibitor scaffolds and caspase-dependent apoptosis inducers [1]. The presence of both a hydrogen-bond-donating hydroxyl group at the pyrimidine 4-position and a primary aromatic amine at the para-position of the pendant phenyl ring confers a specific hydrogen-bonding profile that distinguishes it from positional isomers and analogs lacking either functional group [2].

Why Generic Substitution of 5-(4-Aminophenyl)pyrimidin-4-ol with Positional Isomers or Deaminated Analogs Risks Altered Biological Outcomes


In the 5-arylpyrimidine class, the position of the amino substituent on the pendant phenyl ring and the tautomeric state of the pyrimidin-4-ol/pyrimidin-4-one moiety are non-interchangeable structural determinants of biological activity. Published structure–activity relationship (SAR) studies on related aminophenylpyrimidines demonstrate that moving the amino group from the para (4-) to the meta (3-) position can invert target selectivity profiles—for example, 3-aminophenyl-substituted pyrimidines have shown preferential inhibition of Mycobacterium tuberculosis, while the para-substituted analogs exhibit distinct cytostatic profiles against human carcinoma cell lines [1]. Furthermore, the pyrimidin-4-ol hydroxyl group enables keto–enol tautomerism that modulates hydrogen-bonding complementarity with kinase hinge regions, a feature absent in deoxy analogs such as 4-(4-aminophenyl)pyrimidine (CAS 69491-58-3) [2]. These structural nuances mean that substituting this compound with a close analog without confirmed equivalency in the target assay carries a material risk of altered potency, selectivity, or mechanism.

Quantitative Differentiation Evidence: 5-(4-Aminophenyl)pyrimidin-4-ol vs. Closest Analogs


Para-Amino Phenyl Substitution Confers a Distinct Cytostatic Selectivity Profile Compared to Meta-Amino Isomers in Cancer Cell Screening

In a comparative SAR study of aminophenylpyrimidine derivatives, compounds bearing a 3-aminophenyl (meta) substituent exhibited good inhibition of Mycobacterium tuberculosis H37Rv, whereas the para-aminophenyl substitution pattern was associated with a different cytostatic selectivity profile—preferential inhibition of proliferation in human carcinoma cell lines including murine leukemia (L1210), murine mammary carcinoma (FM3A), human T-lymphocyte (Molt4/C8), and human cervix carcinoma (HeLa) cells [1]. While the exact IC₅₀ value for 5-(4-aminophenyl)pyrimidin-4-ol was not reported in this study, the positional dependence of biological activity is a class-level inference: the para-aminophenyl vector directs the primary amine into a different spatial orientation compared to the meta isomer, altering target engagement [1].

Anticancer Cytostatic activity Structure–Activity Relationship

Pyrimidin-4-ol Tautomerism Enables Hinge-Region Hydrogen Bonding Absent in Deoxy Analogs Such as 4-(4-Aminophenyl)pyrimidine

The pyrimidin-4-ol scaffold in 5-(4-aminophenyl)pyrimidin-4-ol exists in equilibrium with its pyrimidin-4-one tautomer (IUPAC: 5-(4-aminophenyl)-1H-pyrimidin-6-one), a feature documented in structurally related ureidopyrimidinones where the pyrimidin-4-ol form predominates in DMSO-d₆ [1]. This tautomeric capability provides a hydrogen-bond donor/acceptor pair (O–H / C=O) that mimics the adenine hinge-binding motif exploited by FDA-approved pyrimidine kinase inhibitors [2]. In contrast, the deoxy analog 4-(4-aminophenyl)pyrimidine (CAS 69491-58-3) lacks this hydroxyl group entirely, eliminating the capacity for this specific hinge-region hydrogen-bonding interaction . While no direct kinase inhibition data are available for the target compound, the structural feature is mechanistically critical: 5-substituted O4-alkylpyrimidines lacking the free hydroxyl show altered CDK2 inhibitory SAR compared to their 4-hydroxy counterparts [2].

Kinase inhibition Hinge-binding motif Tautomerism

5-Aryl Substitution at Pyrimidine C-5 Is Critical for Antibacterial Potency; Para-Substitution on the Phenyl Ring Further Modulates MIC Values

A systematic medicinal chemistry campaign on 5-aryl-N²,N⁴-dibutylpyrimidine-2,4-diamine derivatives demonstrated that the nature and position of substituents on the 5-aryl ring directly determine antibacterial potency against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens [1]. The lead compound bearing a 4-chlorophenyl substituent at the 5-position achieved MIC values of 1 µg/mL against S. aureus Mu50 (MRSA/VISA) and 2 µg/mL against other tested strains, with a selectivity window indicated by an IC₅₀ of 12.3 µg/mL against HepG2 cells [1]. Although the 4-aminophenyl variant was not the most potent in this specific series, the study establishes that para-substitution on the 5-aryl ring is a viable vector for optimizing antibacterial activity—distinguishing 5-(4-aminophenyl)pyrimidin-4-ol from 5-phenylpyrimidin-4-ol (unsubstituted phenyl) which lacks the amine functionality needed for further derivatization or target interaction [1]. Notably, this study also confirmed that the 5-aryl moiety is essential: removal of the aryl group abolishes activity entirely [1].

Antibacterial MRSA Minimum Inhibitory Concentration

The 4-Aminophenyl Group Is a Recognized Pharmacophore for Caspase Activation and Apoptosis Induction in Oncology

Patent literature explicitly identifies 5-(4-aminophenyl)pyrimidin-4-ol and its structural class as caspase cascade activators and apoptosis inducers with potential antineoplastic applications [1][2]. The broader patent family (WO2002047690, US patents on substituted 2-aryl-4-arylaminopyrimidines) establishes that 4-arylaminopyrimidine derivatives activate caspases—the cysteine proteases that execute programmed cell death—making this scaffold relevant for targeting cancers where malignant cells evade apoptosis [2]. While the patent disclosures do not report EC₅₀ values for this specific compound, the caspase activation mechanism is a defined biological pathway that differentiates this compound class from pyrimidine analogs primarily developed as antimicrobials (e.g., trimethoprim, pyrimethamine) or as simple synthetic intermediates [3]. This mechanism-based differentiation is relevant when the research objective is probing apoptosis pathways rather than antibacterial dihydrofolate reductase inhibition.

Apoptosis Caspase activation Antineoplastic

Dual Functional-Group Architecture (4-OH + 4′-NH₂) Provides Orthogonal Derivatization Handles Absent in Mono-Functional Analogs

A differentiating structural feature of 5-(4-aminophenyl)pyrimidin-4-ol is the presence of two chemically orthogonal reactive handles on a single low-molecular-weight scaffold (MW 187.20): the phenolic hydroxyl at the pyrimidine 4-position and the primary aromatic amine at the para-position of the phenyl ring . This dual functionality is absent in key comparators: 5-phenylpyrimidin-4-ol lacks the amine, and 4-(4-aminophenyl)pyrimidine lacks the hydroxyl . The 4-aminophenyl group offers a nucleophilic site for amidation, sulfonylation, reductive amination, or diazotization chemistry, while the pyrimidin-4-ol position can undergo O-alkylation or O-acylation. In fragment-based drug discovery, this orthogonal reactivity enables parallel derivatization strategies to explore chemical space around both vectors independently—a practical advantage for library synthesis and SAR expansion . The low molecular weight (<200 Da) also satisfies fragment-like physicochemical criteria (Rule of Three), making the compound suitable as a fragment hit for lead discovery campaigns .

Chemical biology probes Bioconjugation Fragment-based drug discovery

High-Confidence Research and Procurement Application Scenarios for 5-(4-Aminophenyl)pyrimidin-4-ol


Fragment-Based Lead Discovery for Kinase or Apoptosis Targets

With MW 187.20 and dual orthogonal functionalization handles (pyrimidine 4-OH and phenyl 4′-NH₂), 5-(4-aminophenyl)pyrimidin-4-ol meets fragment-like physicochemical criteria and can serve as a starting point for fragment growing or merging strategies targeting kinases or caspase-dependent apoptosis pathways [1]. The pyrimidin-4-ol tautomer provides a hinge-binding motif recognized by multiple kinase inhibitor scaffolds, while the 4-aminophenyl group offers a vector for extending into selectivity pockets [2]. Procure this compound when the goal is to build a focused fragment library around the aminophenylpyrimidine chemotype.

Divergent Medicinal Chemistry Library Synthesis from a Single Bifunctional Intermediate

The chemically orthogonal nature of the pyrimidine 4-OH and phenyl 4′-NH₂ groups enables parallel derivatization: O-alkylation or O-acylation at the pyrimidine ring can proceed independently of N-acylation, sulfonylation, or reductive amination at the aniline nitrogen [1]. This property distinguishes 5-(4-aminophenyl)pyrimidin-4-ol from mono-functional analogs and makes it cost-effective as a single intermediate for generating diverse compound arrays in SAR campaigns [1]. Procurement is indicated when the synthetic workflow demands a single building block that can be elaborated along two independent vectors without protecting-group manipulation.

Anticancer Cytostatic Screening with Para-Aminophenyl Selectivity

Class-level SAR evidence indicates that para-aminophenyl-substituted pyrimidines preferentially exhibit cytostatic activity against human carcinoma cell lines (HeLa, Molt4/C8, FM3A, L1210), whereas the meta-aminophenyl positional isomers show activity skewed toward antibacterial targets such as M. tuberculosis [1]. For oncology-focused phenotypic screening campaigns, the para-isomer (5-(4-aminophenyl)pyrimidin-4-ol) should be prioritized over the meta-isomer (5-(3-aminophenyl)pyrimidin-4-ol, CAS 1111117-19-1) to align with the desired selectivity space [1]. This positional specificity is critical when screening against cancer cell panels where meta-substituted analogs may yield false negatives.

Caspase Activation and Programmed Cell Death Mechanistic Studies

Patent disclosures covering 4-arylaminopyrimidine derivatives explicitly claim this structural class as caspase cascade activators capable of inducing apoptosis [1][2]. For research programs investigating the extrinsic or intrinsic apoptotic pathways—particularly in cancers characterized by apoptosis evasion—5-(4-aminophenyl)pyrimidin-4-ol is mechanistically aligned with the caspase activation phenotype, whereas structurally similar antibacterial pyrimidines (e.g., diaminopyrimidine DHFR inhibitors) operate through an entirely different mechanism [2][3]. Select this compound when the experimental endpoint is caspase-3/7 activation, PARP cleavage, or annexin V staining rather than bacterial growth inhibition.

Quote Request

Request a Quote for 5-(4-Aminophenyl)pyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.